

Application Notes and Protocols for Ulevostinag (isomer 2) in Cell Culture

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Compound of Interest

Compound Name: Ulevostinag (isomer 2)

Cat. No.: B15136830

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Introduction

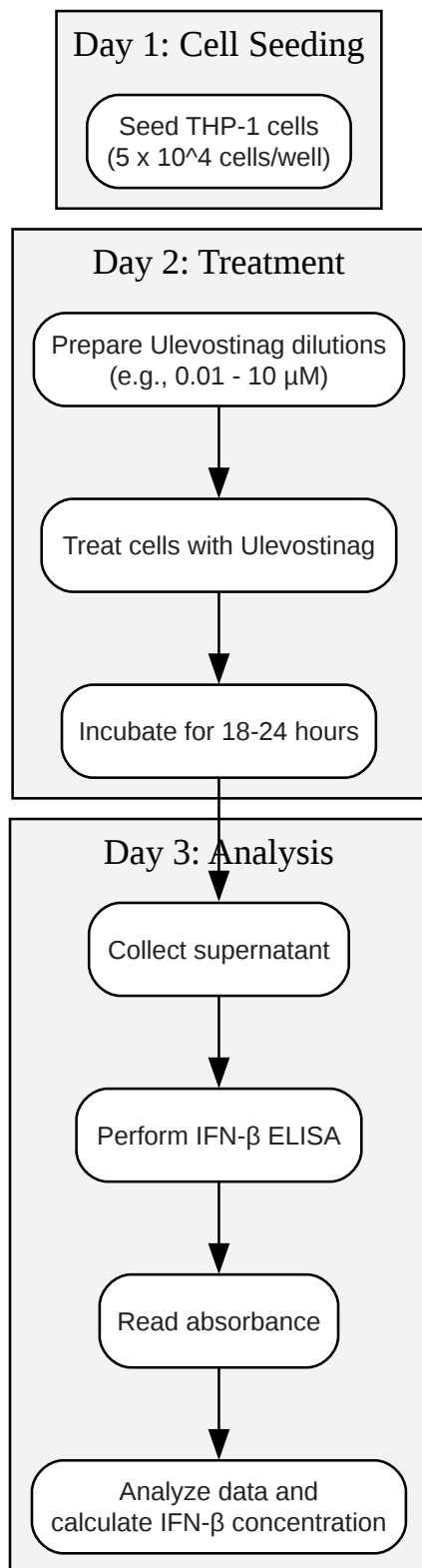
Ulevostinag (also known as MK-1454) is a potent synthetic cyclic dinucleotide agonist of the Stimulator of Interferon Genes (STING) protein. As a second-generation STING agonist, **Ulevostinag (isomer 2)** is designed for enhanced stability and activity. Activation of the STING signaling pathway is a critical component of the innate immune system's response to cytosolic DNA, leading to the production of type I interferons (IFN- α/β) and other pro-inflammatory cytokines. This response can initiate a robust anti-tumor immunity, making STING agonists like Ulevostinag a key area of research in immuno-oncology.

These application notes provide detailed protocols for the use of **Ulevostinag (isomer 2)** in cell culture, focusing on the human monocytic THP-1 cell line and primary mouse bone marrow-derived dendritic cells (mBMDs), both of which are key models for studying innate immune responses.

Mechanism of Action: The cGAS-STING Pathway

Ulevostinag functions by directly binding to and activating the STING protein located on the endoplasmic reticulum. This mimics the action of the natural STING ligand, cyclic GMP-AMP (cGAMP), which is produced by the enzyme cGAS in response to cytosolic double-stranded DNA. Upon activation, STING translocates from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates Interferon

Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, primarily IFN- β .



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